![molecular formula C12H23NO3 B1526329 tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate CAS No. 223763-91-5](/img/structure/B1526329.png)
tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate
Overview
Description
“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the preparation of cyclic amino alcohols . Its protected amino group allows for selective reactions at other functional sites without interference.
Pharmaceutical Research
In pharmaceutical research, it’s used to develop prodrugs and active pharmaceutical ingredients (APIs) due to its ability to undergo transformations into various bioactive molecules .
Peptide Synthesis
The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in peptide synthesis. This compound, with its Boc-protected amine, is valuable for synthesizing peptides with cyclopentane rings, which can influence the peptide’s conformation and biological activity .
Material Science
Researchers utilize this compound in material science to synthesize polymers with specific mechanical properties. The cyclopentane ring can impart rigidity to the polymer chain, affecting its durability and elasticity .
Agrochemical Development
It has potential applications in developing agrochemicals, such as insecticides or herbicides. The cyclopentane moiety can be a structural component of compounds with pesticidal activity .
Bioconjugation
This compound can be used in bioconjugation techniques where it’s linked to biomolecules like proteins or antibodies without disrupting their function, aiding in targeted drug delivery systems .
Chemical Biology
In chemical biology, it’s used to study protein interactions and enzyme mechanisms. The compound can be incorporated into small molecules that interact with biological targets, providing insights into their function .
Catalyst Development
Lastly, it’s used in the development of catalysts for chemical reactions. The cyclopentane structure can be part of ligands that influence the selectivity and efficiency of catalytic processes .
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.